molecular formula C26H27N3OS B15079882 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B15079882
M. Wt: 429.6 g/mol
InChI Key: IFZMNJPQEJZLCD-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a pyridine core substituted with tert-butyl, cyano, and phenyl groups at positions 6, 3, and 4, respectively. The sulfur atom at position 2 of the pyridine ring links to an acetamide group, which is further substituted with a 2,4-dimethylphenyl moiety. This compound’s design combines steric bulk (tert-butyl), electron-withdrawing groups (cyano), and aromatic systems (phenyl, dimethylphenyl), which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C26H27N3OS

Molecular Weight

429.6 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H27N3OS/c1-17-11-12-22(18(2)13-17)28-24(30)16-31-25-21(15-27)20(19-9-7-6-8-10-19)14-23(29-25)26(3,4)5/h6-14H,16H2,1-5H3,(H,28,30)

InChI Key

IFZMNJPQEJZLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The compound belongs to the N-substituted 2-arylacetamide class, which is notable for structural diversity and bioactivity. Key comparisons include:

Compound Substituents Key Features Reference
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2,4-dimethylphenyl (acetamide), tert-butyl, cyano, phenyl (pyridine) Steric bulk, electron-withdrawing cyano, aromatic diversity
2-(6-tert-butyl-3-cyano-4-phenyl-pyridin-2-ylsulfanyl)-N-(2-chloro-5-trifluoromethyl-phenyl)-acetamide 2-chloro-5-(trifluoromethyl)phenyl (acetamide) Electron-withdrawing Cl and CF₃ groups; enhanced lipophilicity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl (aryl), pyrazolyl (amide) Hydrogen-bonding capacity; conformational flexibility in crystal packing
N-(2,4-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-oxadiazole hybrid (sulfanyl group) Enhanced π-π interactions; potential CNS activity

Key Observations :

  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound provides moderate steric hindrance compared to the 2-chloro-5-(trifluoromethyl)phenyl group in its closest analog, which may reduce metabolic degradation but increase hydrophobicity .
  • Crystal Packing : Analogues like the dichlorophenyl-pyrazolyl acetamide exhibit conformational flexibility in the solid state, forming N–H⋯O hydrogen-bonded dimers (R₂²(10) motif), which could influence solubility and stability .
Agrochemical Acetamide Derivatives

Several acetamides in the Pesticide Chemicals Glossary () highlight structural motifs relevant to agrochemical design:

Compound Substituents Use Key Structural Difference
Alachlor 2,6-diethylphenyl, methoxymethyl Herbicide Methoxy group enhances soil mobility
Pretilachlor 2,6-diethylphenyl, propoxyethyl Herbicide Longer alkoxy chain increases persistence
Dimethenamid 2,4-dimethyl-3-thienyl, methoxy-methyl Herbicide Thienyl ring improves UV stability
Target Compound 2,4-dimethylphenyl, pyridinyl-sulfanyl Unknown Pyridine core may confer insecticidal/fungicidal potential

Key Observations :

  • Phenyl vs. auxin mimicry).
  • Substituent Position : The 2,4-dimethylphenyl group in the target compound mirrors substituents in dimethenamid but lacks the thienyl ring’s photostability .
Physicochemical and Conformational Analysis
  • Hydrogen Bonding : The dichlorophenyl-pyrazolyl acetamide () forms intermolecular N–H⋯O bonds, stabilizing dimers. In contrast, the target compound’s tert-butyl group may disrupt such interactions, favoring hydrophobic aggregation.
  • Electron-Withdrawing Groups: The cyano group at position 3 enhances the electron-deficient nature of the pyridine ring, which could improve interaction with nucleophilic targets compared to methoxy-substituted analogs (e.g., ).

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